Furan-2,5-diboronic acid, pinacol ester molecular weight
Furan-2,5-diboronic acid, pinacol ester molecular weight
An In-depth Technical Guide to Furan-2,5-diboronic acid, pinacol ester
Abstract
Furan-2,5-diboronic acid, pinacol ester is a bifunctional organoboron compound that has emerged as a critical building block in modern organic synthesis. Its rigid furan core and two reactive boronic ester termini make it an invaluable monomer for the construction of conjugated polymers, a linker for creating complex molecular architectures, and a key intermediate in the development of novel materials for organic electronics and pharmaceuticals. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via palladium-catalyzed Miyaura borylation, and an exploration of its primary applications, grounded in established chemical principles for researchers and professionals in drug development and materials science.
Core Properties and Chemical Identity
Furan-2,5-diboronic acid, pinacol ester is a stable, solid compound that is readily handled under standard laboratory conditions, although precautions against moisture are advisable for long-term storage to prevent hydrolysis of the boronic ester groups. Its identity is defined by the following key parameters.
| Identifier | Value | Source |
| Molecular Weight | 320.0 g/mol | [1] |
| Molecular Formula | C₁₆H₂₆B₂O₅ | [1] |
| CAS Number | 476004-83-8 | [1] |
| IUPAC Name | 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan | N/A |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon) | [2] |
| Shelf Life | Approximately 1095 days under proper storage | [2] |
Synthesis Pathway: Palladium-Catalyzed Miyaura Borylation
The most common and efficient method for preparing Furan-2,5-diboronic acid, pinacol ester is the palladium-catalyzed Miyaura borylation reaction. This protocol is widely adopted due to its high functional group tolerance, excellent yields, and the operational simplicity of using a stable, solid boron source.
Mechanistic Rationale
The synthesis starts from a dihalogenated furan, typically 2,5-dibromofuran. The choice of a palladium catalyst, specifically one with a bulky phosphine ligand like Pd(dppf)Cl₂, is critical. This catalyst facilitates the oxidative addition of the palladium center into the carbon-bromine bond of the furan ring. A weak base, such as potassium acetate (AcOK), is essential for promoting the transmetalation step, where the boronate group from bis(pinacolato)diboron is transferred to the palladium center, regenerating the catalyst and forming the desired product. The reaction is driven to completion under heat in a high-boiling aprotic solvent like 1,4-dioxane.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the synthesis protocol.
Caption: Experimental workflow for the synthesis of Furan-2,5-diboronic acid, pinacol ester.
Step-by-Step Protocol
This protocol is a representative example adapted from established Miyaura borylation procedures[3]. Researchers should optimize conditions based on their specific equipment and scale.
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Vessel Preparation: To a flame-dried Schlenk flask or sealed reaction vial, add 2,5-dibromofuran (1.0 eq), bis(pinacolato)diboron (2.2-2.5 eq), potassium acetate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03-0.05 eq).
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Inert Atmosphere: Seal the vessel and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
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Solvent Addition: Add anhydrous 1,4-dioxane via a syringe. The typical concentration is 0.1-0.5 M with respect to the starting 2,5-dibromofuran.
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Reaction: Place the vessel in a preheated oil bath at 100°C and stir vigorously overnight. Monitor the reaction progress by TLC or GC-MS.
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Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
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Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The resulting crude solid is typically purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure Furan-2,5-diboronic acid, pinacol ester.
Applications in Modern Organic Synthesis
The utility of Furan-2,5-diboronic acid, pinacol ester stems from its ability to act as a rigid, bifunctional linker in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4]
Monomer for Conjugated Polymers
A primary application is its use as a monomer in Suzuki polycondensation reactions. When reacted with a dihaloaromatic comonomer, it forms conjugated polymers. The furan unit introduces specific electronic properties and planarity into the polymer backbone, making these materials promising candidates for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).
Linker in Complex Molecule Synthesis
In medicinal chemistry and total synthesis, it serves as a rigid scaffold to connect two different molecular fragments. By performing sequential Suzuki couplings, chemists can precisely control the introduction of diverse substituents at the 2- and 5-positions of the furan ring, enabling the construction of complex, three-dimensional molecules from simpler precursors.
Diagram of a Representative Suzuki Coupling
The diagram below illustrates the role of Furan-2,5-diboronic acid, pinacol ester as a central linker connecting two aryl halide (Ar-X) molecules.
Caption: Role as a bifunctional linker in a Suzuki-Miyaura cross-coupling reaction.
Safety, Handling, and Storage
Proper handling is essential to maintain the integrity and reactivity of the compound.
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Safety: The compound is classified as an irritant, causing skin irritation (H317) and serious eye irritation (H319).[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.
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Storage: To prevent hydrolysis of the C-B bond, Furan-2,5-diboronic acid, pinacol ester should be stored in a tightly sealed container at refrigerated temperatures (2-8°C) under an inert atmosphere of argon or nitrogen.[2]
Conclusion
Furan-2,5-diboronic acid, pinacol ester is a versatile and powerful reagent in synthetic chemistry. Its well-defined structure and dual reactivity, combined with a robust and accessible synthetic protocol, secure its role as a fundamental building block for the next generation of functional organic materials and complex molecular targets. Understanding its properties and the causality behind its synthesis and application is key to leveraging its full potential in research and development.
References
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9-Octadecenoic acid, 12-hydroxy-, 2,2-bis[[(12-hydroxy-1-oxo-9-octadecenyl)oxy]methyl] - PubChem. National Center for Biotechnology Information. [Link]
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Synthesis of boronic acid pinacol ester and diboronic acid bis(pinacol)... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]
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Furan-2-boronic acid pinacol ester, 96% 1 g | Buy Online | Thermo Scientific Alfa Aesar. Thermo Fisher Scientific. [Link]
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1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. Wiley Online Library. [Link]
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Synthesis and Application of Boronic Acid Derivatives - VTechWorks. Virginia Tech. [Link]
